![molecular formula C10H16O B075633 (4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol CAS No. 1335-14-4](/img/structure/B75633.png)
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol
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Overview
Description
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol, also known as Iridoid Compound, is a natural product that has gained attention due to its significant biological activities. It is a bicyclic monoterpene alcohol that is found in various plants, including the genus Scrophularia. This compound has been studied for its potential therapeutic applications in various fields, such as cancer treatment, anti-inflammatory agents, and antioxidant agents.
Scientific Research Applications
Asymmetric Synthesis
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol has been explored in asymmetric synthesis. For example, [1-(Silylmethyl)allenyl]methanols, structurally related to the compound, have been synthesized from aldehydes and shown efficient yields and enantioselectivities. These compounds, including similar dienyl methanols, facilitate the synthesis of dienes without regioselectivity issues and tolerate various functionalities (Durán-Galván & Connell, 2010).
Gas-phase Reactions with Metal Ions
In the context of gas-phase reactions, the interaction of alcohols, including propan-2-ol, with rare earth metal ions like Sc+, Y+, and Lu+ has been studied. The reactivity is influenced by the oxophilicity of the metals and the class and chain length of the alcohols, leading to different primary metallated ions (Géribaldicor et al., 1996).
Catalytic Hydrogenation
Catalytic hydrogenation studies have involved compounds like 4-t-butylmethylenecyclohexane, which are structurally similar to (4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol. Such studies have explored the production of cis- or trans-4-t-butylmethylcyclohexanes using various catalyst systems (Mitchell, 1970).
Spectroscopic Studies
Spectroscopic studies have been conducted on similar compounds, highlighting how molecular organization changes in different solvents like methanol and propan-2-ol. These studies demonstrate the formation of aggregates and the effect of solvent concentration on the molecular form of the compounds (Matwijczuk et al., 2018).
properties
CAS RN |
1335-14-4 |
---|---|
Product Name |
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8,11H,4,6-7H2,1-2H3 |
InChI Key |
HBKLKBUNCSHWKO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC1)CO |
Canonical SMILES |
CC(C)C1=CC=C(CC1)CO |
synonyms |
Cyclohexadienemethanol, 4-(1-methylethyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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